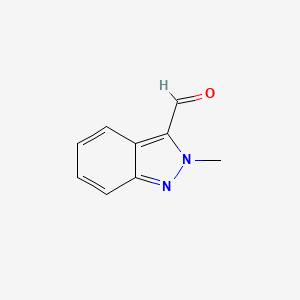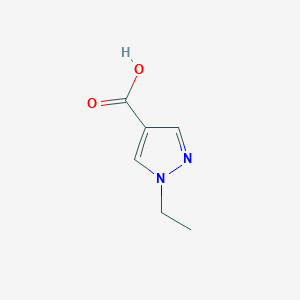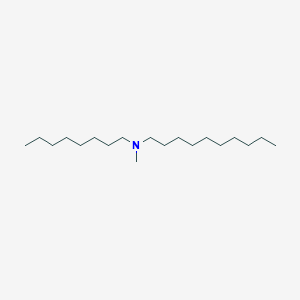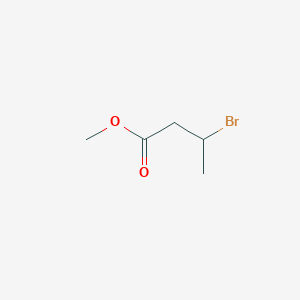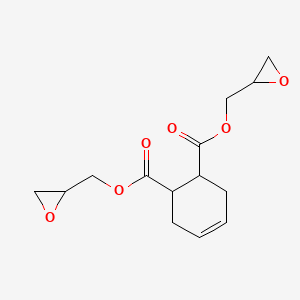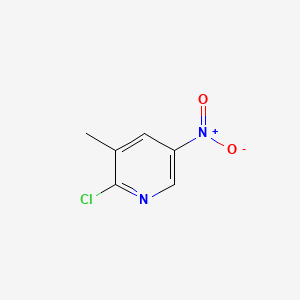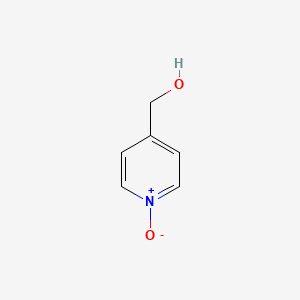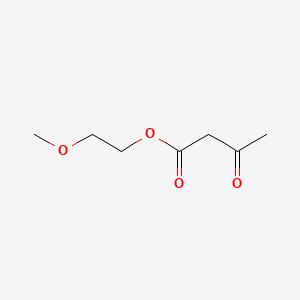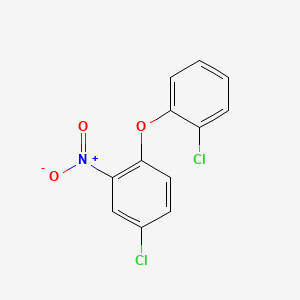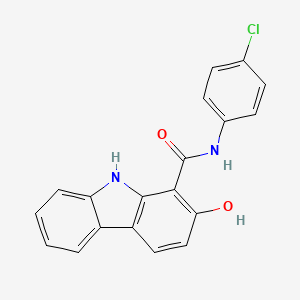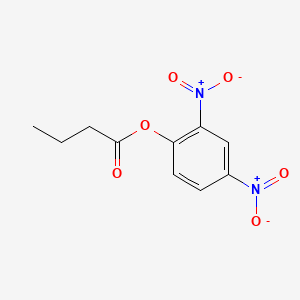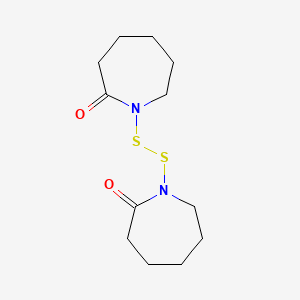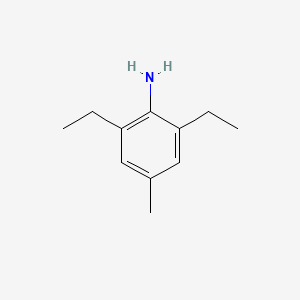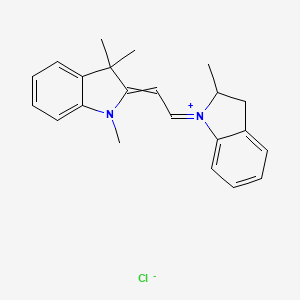
Basic yellow 21 (C.I. 48060)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Basic yellow 21 is synthesized through the condensation of 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde and 2-methyl-2H-indazole in the presence of phosphorus oxychloride, followed by quaternization . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of Basic yellow 21 involves large-scale synthesis using the same chemical reactions but optimized for efficiency and cost-effectiveness. The process includes steps such as mixing, heating, and purification to obtain the final dye product .
化学反应分析
Types of Reactions
Basic yellow 21 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: Basic yellow 21 can be reduced to form different compounds, depending on the reducing agents used.
Substitution: The dye can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of Basic yellow 21 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The conditions for these reactions vary but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of Basic yellow 21 depend on the specific reaction type. For example, oxidation may produce different oxidized derivatives, while reduction can yield simpler compounds with altered functional groups .
科学研究应用
Basic yellow 21 has a wide range of scientific research applications, including:
Chemistry: Used as a dye in various chemical processes and experiments.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing acrylic fibers and other materials.
作用机制
The mechanism of action of Basic yellow 21 involves its interaction with specific molecular targets and pathways. The dye binds to certain substrates, leading to changes in their optical properties. This interaction is often utilized in staining and visualization techniques .
相似化合物的比较
Similar Compounds
Some compounds similar to Basic yellow 21 include:
- Basic yellow 40
- Basic yellow 2
- Basic yellow 87
Uniqueness
Basic yellow 21 is unique due to its specific chemical structure, which imparts distinct optical properties and makes it particularly suitable for dyeing acrylic fibers. Its stability under high temperatures and resistance to fading also contribute to its widespread use .
属性
CAS 编号 |
6359-50-8 |
|---|---|
分子式 |
C22H25ClN2 |
分子量 |
352.9 g/mol |
IUPAC 名称 |
(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;chloride |
InChI |
InChI=1S/C22H25N2.ClH/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4;/h5-14,16H,15H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
DSZCWNRVMXBILR-UHFFFAOYSA-M |
手性 SMILES |
CC1CC2=CC=CC=C2[N+]1=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C.[Cl-] |
SMILES |
CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C.[Cl-] |
规范 SMILES |
CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C.[Cl-] |
| 6359-50-8 | |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


